
1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone
Descripción general
Descripción
“1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone” is a chemical compound with the CAS Number: 545394-33-0 . It has a molecular weight of 190.24 and its IUPAC name is 1-acetyl-1,2,3,4-tetrahydro-7-quinolinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Cytotoxic Activity and Fluorescence Properties
- 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone derivatives have been synthesized and explored for their cytotoxic activity against various cancer cell lines. This research highlights the potential of these compounds in developing anticancer agents (Kadrić et al., 2014).
Electronic and Optical Properties for Technological Applications
- Detailed studies on electronic structure, absorption spectra, and nonlinear optical (NLO) properties of similar quinoline derivatives show their potential in material science, particularly in the field of photonics and electronics (Halim & Ibrahim, 2017).
Antimicrobial and Antifungal Activities
- Research indicates that certain quinoline derivatives demonstrate significant antimicrobial and antifungal activities, suggesting their use in developing new antimicrobial agents (Chai et al., 2017).
Potential in Antiplasmodial and Analgesic Therapies
- Some studies have synthesized and tested quinoline derivatives for their in vivo anti-inflammatory, analgesic, and in vitro antiplasmodial activities. This suggests their application in treating conditions like malaria and pain management (Abadi et al., 2005).
Antioxidant Properties
- Research into arylsulfonamide-based quinolines has revealed promising antioxidant activities, indicating their potential use in therapies targeting oxidative stress-related diseases (Kumar & Vijayakumar, 2017).
Applications in Synthesis and Material Chemistry
- The synthesis of quinoline derivatives has been explored for constructing complex molecular structures, highlighting their utility in organic synthesis and material science (Ye et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSYNMDBUGKTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651572 | |
| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
CAS RN |
545394-33-0 | |
| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
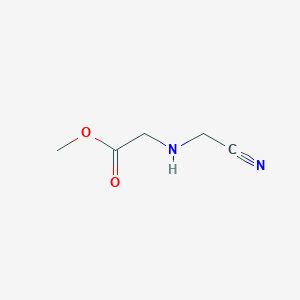
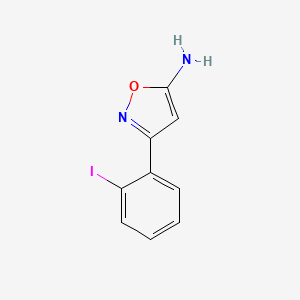
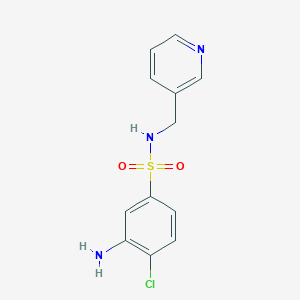
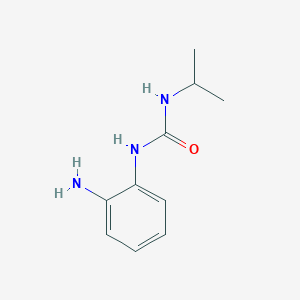
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)


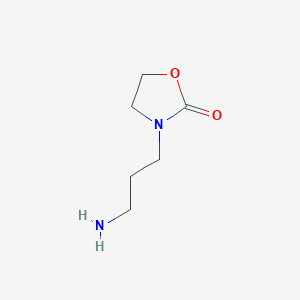
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
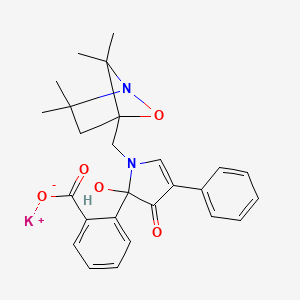
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

